Bienvenue dans la boutique en ligne BenchChem!

(Z)-3-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)benzoic acid

Aldose Reductase Inhibition 2-Imino-4-oxothiazolidine SAR Diabetic Complications Research

(Z)-3-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)benzoic acid (CAS 302552-76-7, molecular formula C₁₆H₁₉N₃O₄S, molecular weight 349.41 g/mol, purity typically 95%) belongs to the 2-imino-4-oxothiazolidine class of heterocyclic compounds featuring a benzoic acid moiety linked via an acetamido bridge. This core scaffold—characterized by a 2-(ethylimino) substituent on the thiazolidinone ring—is structurally distinct from the more common rhodanine (2-thioxo-4-oxothiazolidine) and 2,4-dioxothiazolidine variants, a difference that is known to be the primary determinant of biological property divergence within this compound family.

Molecular Formula C16H19N3O4S
Molecular Weight 349.41
CAS No. 302552-76-7
Cat. No. B2951964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)benzoic acid
CAS302552-76-7
Molecular FormulaC16H19N3O4S
Molecular Weight349.41
Structural Identifiers
SMILESCCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC(=C2)C(=O)O)CC
InChIInChI=1S/C16H19N3O4S/c1-3-17-16-19(4-2)14(21)12(24-16)9-13(20)18-11-7-5-6-10(8-11)15(22)23/h5-8,12H,3-4,9H2,1-2H3,(H,18,20)(H,22,23)
InChIKeyJTCHGTAUIANYOR-MSUUIHNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)benzoic acid (CAS 302552-76-7): Compound Identification & Class Context for R&D Procurement


(Z)-3-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)benzoic acid (CAS 302552-76-7, molecular formula C₁₆H₁₉N₃O₄S, molecular weight 349.41 g/mol, purity typically 95%) belongs to the 2-imino-4-oxothiazolidine class of heterocyclic compounds featuring a benzoic acid moiety linked via an acetamido bridge . This core scaffold—characterized by a 2-(ethylimino) substituent on the thiazolidinone ring—is structurally distinct from the more common rhodanine (2-thioxo-4-oxothiazolidine) and 2,4-dioxothiazolidine variants, a difference that is known to be the primary determinant of biological property divergence within this compound family [1]. Publicly available vendor documentation confirms the compound's commercial availability as a research-grade chemical intended for specialized synthetic and biological screening applications.

Why Close Analogs of CAS 302552-76-7 Cannot Be Assumed Interchangeable for Aldose Reductase and Related Enzyme Targets


Within the 4-oxothiazolidine class, the substituent at the 2-position fundamentally controls pharmacological behavior. 2-Imino derivatives—such as the target compound bearing a 2-(ethylimino) group—occupy a distinct structural and electronic space compared to 2-thioxo (rhodanine) or 2,4-dioxo analogs, which has been directly linked to differential enzyme inhibition potency, selectivity profiles, and target engagement in head-to-head comparative studies on related scaffolds [1]. Generic substitution without structural verification risks introducing a compound with a different inhibition mechanism (e.g., mixed-type vs. competitive), altered selectivity between closely related enzymes such as aldose reductase (ALR2) and aldehyde reductase (ALR1), or complete loss of activity against the intended biological target [2].

Quantitative Differentiation Evidence for (Z)-3-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)benzoic acid vs. Closest Analogs


2-Imino vs. 2-Thioxo Substitution Determines Aldose Reductase Inhibitory Potency: Class-Level Inference for CAS 302552-76-7

A peer-reviewed structure-activity relationship (SAR) analysis of 2-imino-4-oxothiazolidine benzoate and acetate derivatives demonstrated that the 2-imino substitution pattern—as present in the target compound—confers potent aldose reductase (ALR2) inhibitory activity, with several 2-imino derivatives achieving sub-micromolar IC₅₀ values. By comparison, the 2-thioxo (rhodanine) class of analogs exhibits markedly different potency and selectivity profiles; rhodanine-3-acetamide derivatives have been shown to reach ALR2 IC₅₀ values as low as 0.12 ± 0.01 µM for optimized members, but with SAR trends that diverge sharply from the 2-imino series when the acetamido-benzoic acid linker is modified, indicating that the 2-position heteroatom substitution pattern directly governs enzyme-ligand binding interactions [1][2]. The target compound incorporates both the 2-imino functionality and the meta-substituted benzoic acid acetamido tail, a combination that is structurally unique compared to both the benzothiazolyl-iminothiazolidinone series and the rhodanine-acetamide series.

Aldose Reductase Inhibition 2-Imino-4-oxothiazolidine SAR Diabetic Complications Research

Meta-Benzoic Acid Acetamido Linker Orientation Defines Target Binding Geometry Relative to Para-Substituted Analogs

The target compound bears a 3-(acetamido)benzoic acid moiety in the meta substitution pattern, whereas the benzamido-oxothiazolidine benzoate series evaluated by Saeed et al. (2014) features para-substituted benzoate esters attached at the thiazolidinone N3 position. Cross-study SAR analysis reveals that positional isomerism around the benzoic acid linker produces fundamentally different enzyme binding modes: in the Saeed et al. series, the para-benzoate ester occupies a distinct hydrophobic pocket adjacent to the catalytic site of ALR2, as confirmed by X-ray crystallography and docking studies [1]. The meta-substituted acetamido-benzoic acid architecture of the target compound introduces both a different hydrogen-bonding geometry (amide vs. ester) and a different spatial orientation of the terminal carboxylic acid, which is predicted to modulate interactions with the anion-binding pocket of ALR2 or related enzyme targets differently than para-substituted benzoate analogs. Compounds with para-substituted benzoic acid linkers (e.g., CAS 472997-82-3) and those with ortho-substituted patterns represent distinct chemotypes with separate SAR trajectories .

Acetamido Linker SAR Benzoic Acid Positional Isomers Enzyme Binding Pocket Geometry

Acetamido Methylene Bridge vs. Ylidene Conjugation Confers Conformational Flexibility with Implications for Induced-Fit Target Binding

The target compound incorporates an acetamido methylene bridge (-CH₂-CO-NH-) connecting the 4-oxothiazolidine core to the benzoic acid moiety, providing conformational flexibility around the sp³-hybridized methylene carbon. In contrast, the structurally closest commercially cataloged analog—4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid (CAS 472997-82-3)—features a rigid ylidene linkage (-CH=) that locks the benzoic acid in an extended conjugated conformation . This structural distinction has significant implications for target recognition: SAR studies on 4-oxothiazolidine-based PTP1B inhibitors have shown that the linker flexibility between the heterocyclic core and the terminal aryl carboxylic acid is a critical determinant of whether a compound adopts an open vs. closed active-site binding pose, with flexible acetamido linkers enabling induced-fit binding to conformationally dynamic enzyme pockets [1].

Conformational Flexibility Acetamido Bridge Chemistry Induced-Fit Molecular Recognition

Commercial Availability with Defined Purity Specifications Enables Reproducible SAR Studies

The target compound is available from commercial suppliers with a defined purity specification of 95%, enabling reproducible SAR studies without the confounding effects of unknown impurity profiles that frequently compromise literature-derived biological data for in-house synthesized analogs . This is particularly relevant when procuring for comparative screening against enzyme targets such as aldose reductase, where minor thiazolidinone decomposition products (e.g., ring-opened thiols, oxidized disulfide dimers) can act as false positives in biochemical assays. By contrast, many closely related analogs such as CAS 472997-82-3 and CAS 340304-55-4 lack publicly documented purity specifications, creating procurement uncertainty for head-to-head comparative studies .

Compound Purity Specification Research-grade Procurement Reproducibility in SAR

Limited Differential Evidence Availability Advisory for CAS 302552-76-7 Procurement Decisions

It must be explicitly noted that no published head-to-head comparative study directly measuring the biological activity of (Z)-3-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)benzoic acid (CAS 302552-76-7) against any named comparator compound was identified in the public domain. Patent EP0261503A1, which broadly claims heterocyclic amido derivatives of substituted benzoic acids as antiallergic agents, encompasses the general structural class but does not include specific biological data for this compound [1]. Furthermore, comprehensive database searches including BindingDB, ChEMBL, PubMed, and Google Scholar returned no entries for CAS 302552-76-7. All evidence presented above is therefore derived from class-level SAR inference, structural comparison with characterized analogs, and commercial documentation—not from direct experimental comparison. Procurement decisions should account for the absence of peer-reviewed biological characterization for this specific compound.

Evidence Gap Procurement Risk Assessment Experimental Validation Required

Evidence-Based Application Scenarios for (Z)-3-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)benzoic acid (CAS 302552-76-7)


Aldose Reductase Inhibitor Lead Discovery & SAR Expansion from the 2-Imino-4-oxothiazolidine Chemotype

The compound's 2-imino-4-oxothiazolidine core places it within a validated aldose reductase inhibitor (ARI) chemotype class, as established by Saeed et al. (2014) who demonstrated potent sub-micromolar ALR2 inhibition for structurally related benzamido-oxothiazolidine benzoates [1]. The target compound extends this SAR landscape through a meta-substituted acetamido-benzoic acid linker, offering an opportunity to probe how positional isomerism and linker flexibility affect ALR2/ALR1 selectivity ratios. Screening this compound alongside para-substituted ylidene analogs (e.g., CAS 472997-82-3) in parallel enzymatic assays would provide direct evidence of the positional and conformational determinants of ARI potency.

Protein Tyrosine Phosphatase 1B (PTP1B) Allosteric Inhibitor Screening Based on Benzoic Acid Acetamido Linker Motif

The acetamido-benzoic acid architecture of the target compound bears structural similarity to 4-oxothiazolidine-based allosteric PTP1B inhibitors characterized by Ottanà et al. (2017), where linker flexibility was identified as critical for allosteric site engagement [2]. The compound can be deployed as a probe to test whether the 2-imino substitution (vs. the 2-thioxo or 2-arylidene variants characterized in the PTP1B literature) supports or disrupts allosteric binding at the PTP1B C-terminal domain, providing orthogonal chemotype validation for this therapeutic target in diabetes and obesity research.

Synthetic Intermediate for Diversifying 2-Imino-4-oxothiazolidine Libraries via Carboxylic Acid Derivatization

The free carboxylic acid terminus provides a synthetic handle for amide coupling, esterification, or hydrazide formation to generate focused compound libraries. This contrasts with ester-terminated analogs (e.g., the ethyl ester variant CAS 469876-41-3) which require deprotection steps before further derivatization . For medicinal chemistry groups building proprietary 2-iminothiazolidinone libraries, the target compound offers a more synthetically efficient entry point: one-step diversification at the carboxylic acid position enables rapid exploration of tail-group SAR while maintaining the structurally defining 2-imino-4-oxothiazolidine core.

Reference Standard for Analytical Method Development in 2-Imino-4-oxothiazolidine Quality Control

With a defined purity specification of 95% and a well-characterized molecular formula (C₁₆H₁₉N₃O₄S, MW 349.41), the target compound can serve as a reference standard for developing HPLC-UV or LC-MS purity methods applicable to the broader 2-imino-4-oxothiazolidine compound class . Given the known sensitivity of 4-oxothiazolidine ring systems to hydrolytic degradation, establishing stability-indicating analytical methods with this compound as a model substrate would provide transferable QC protocols for related analogs in preclinical development pipelines.

Quote Request

Request a Quote for (Z)-3-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.